Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate
Overview
Description
“Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate” is a chemical compound with the CAS number 1425945-60-3 . It has a molecular weight of 383.40 and a molecular formula of C18H14FN5O2S .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 5 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact structure would require more detailed analysis such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis
This compound has a molecular weight of 383.40 . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Scientific Research Applications
Kinase Inhibition and Structural Analysis
Methyl 9-anilinothiazolo[5,4-f]quinazoline-2-carbimidates, including compounds like EHT 5372 and EHT 1610, demonstrate significant inhibition of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRKs). These compounds exhibit a unique noncanonical binding mode in DYRK2, leading to their high selectivity and potency as inhibitors. This finding is crucial for developing novel inhibitors targeting DYRK kinases specifically (Chaikuad et al., 2016).
Anti-microbial and Anti-fungal Screening
Derivatives of thiazoloquinazoline, including some structurally related to Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate, have been synthesized and tested for anti-bacterial and anti-fungal activities. These compounds show significant activity against a range of bacterial and fungal species, indicating potential for antimicrobial applications (Selvam & Palanirajan, 2010).
Antitumor Activities
Several derivatives of thiazoloquinazoline, akin to Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate, have been synthesized and evaluated for their antitumor activities. These compounds demonstrated promising results in various cell lines, with specific structural features essential for significant antitumor activity (Alvarez-Ibarra et al., 1997).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has the hazard statements H302, H315, and H319 . This indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 9-(2-fluoro-4-methoxyanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c1-25-9-3-4-11(10(19)7-9)23-17-14-12(21-8-22-17)5-6-13-15(14)27-18(24-13)16(20)26-2/h3-8,20H,1-2H3,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBNARZBIXTFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC3=C2C4=C(C=C3)N=C(S4)C(=N)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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